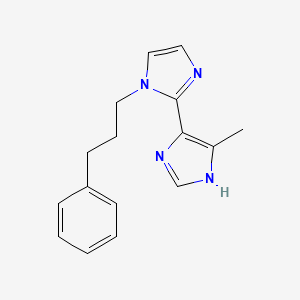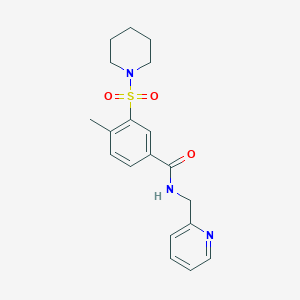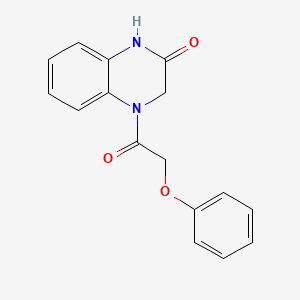
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide, also known as PMSB or N-(3-propyl-4-morpholinyl)-4-oxobutanesulfonamide, is a sulfonamide derivative that has shown potential in various scientific research applications. This compound has been synthesized through a multi-step process and has been found to have interesting biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide involves its ability to inhibit carbonic anhydrase IX activity. Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase IX is overexpressed in many types of cancer cells and is involved in the regulation of pH and cell proliferation.
Biochemical and Physiological Effects:
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has been found to have interesting biochemical and physiological effects. In addition to its ability to inhibit carbonic anhydrase IX activity, 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has been shown to induce apoptosis in cancer cells and to inhibit the growth of bacteria and fungi. 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide is also stable under normal laboratory conditions. However, there are some limitations to the use of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide in lab experiments. It is not very water-soluble, which can make it difficult to work with in aqueous solutions. 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide. One potential direction is the development of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide as a therapeutic agent for cancer and inflammatory diseases. Another direction is the study of the mechanism of action of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide on carbonic anhydrase IX activity. Further studies on the toxicity and pharmacokinetics of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide are also needed to determine its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide involves several steps, including the reaction of 3-propylmorpholine with 4-chlorobutyric acid, followed by the reaction of the resulting compound with sodium hydride and then with chlorosulfonyl isocyanate. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide has been studied for its potential as a therapeutic agent in various scientific research applications. One study found that 4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide can inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can potentially lead to the suppression of tumor growth and metastasis.
Propriétés
IUPAC Name |
4-oxo-4-(3-propylmorpholin-4-yl)butane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O4S/c1-2-4-10-9-17-7-6-13(10)11(14)5-3-8-18(12,15)16/h10H,2-9H2,1H3,(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVCKABODYEEHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1COCCN1C(=O)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5312857.png)



![2-tert-butyl-6-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5312888.png)

![ethyl 4-[(5-propyl-3-isoxazolyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5312908.png)
![2-methyl-6-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridazin-3(2H)-one](/img/structure/B5312917.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B5312925.png)
![4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1-phenyl-1H-1,2,3-triazole](/img/structure/B5312938.png)
![4-bromo-N-{2-(2-furyl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5312940.png)


